Cas no 214977-67-0 (6-chloro-3-methyl-4H-thiochromen-4-one)

6-Chloro-3-methyl-4H-thiochromen-4-one is a heterocyclic compound featuring a thiochromenone core structure with chloro and methyl substituents at the 6- and 3-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules and agrochemicals. Its structural framework is valuable for constructing fused heterocyclic systems, offering reactivity for further functionalization. The chloro group enhances electrophilic substitution potential, while the methyl group contributes to steric and electronic modulation. This compound is characterized by high purity and stability, making it suitable for research applications in medicinal chemistry and material science. Its well-defined properties ensure reproducibility in synthetic workflows.
6-chloro-3-methyl-4H-thiochromen-4-one structure
214977-67-0 structure
Product name:6-chloro-3-methyl-4H-thiochromen-4-one
CAS No:214977-67-0
MF:C10H7ClOS
MW:210.679980516434
CID:5729471
PubChem ID:47003125

6-chloro-3-methyl-4H-thiochromen-4-one Chemical and Physical Properties

Names and Identifiers

    • EN300-64248
    • 6-chloro-3-methyl-4H-thiochromen-4-one
    • CS-0253409
    • 214977-67-0
    • 6-chloro-3-methylthiochromen-4-one
    • AKOS026727042
    • 4H-1-Benzothiopyran-4-one, 6-chloro-3-methyl-
    • Inchi: 1S/C10H7ClOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3
    • InChI Key: CRMQGFYIVQOSFT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C(C)=CS2)=O

Computed Properties

  • Exact Mass: 209.9906137g/mol
  • Monoisotopic Mass: 209.9906137g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.355±0.06 g/cm3(Predicted)
  • Boiling Point: 323.8±42.0 °C(Predicted)

6-chloro-3-methyl-4H-thiochromen-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-64248-0.5g
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0 95%
0.5g
$679.0 2023-02-13
TRC
C377293-10mg
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0
10mg
$ 70.00 2022-04-01
TRC
C377293-100mg
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0
100mg
$ 340.00 2022-04-01
TRC
C377293-50mg
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0
50mg
$ 210.00 2022-04-01
Aaron
AR01A9UP-2.5g
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0 95%
2.5g
$2373.00 2023-12-14
1PlusChem
1P01A9MD-500mg
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0 95%
500mg
$902.00 2023-12-19
1PlusChem
1P01A9MD-100mg
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0 95%
100mg
$434.00 2023-12-19
A2B Chem LLC
AV57845-100mg
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0 95%
100mg
$352.00 2024-04-20
Aaron
AR01A9UP-500mg
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0 95%
500mg
$959.00 2025-02-10
Aaron
AR01A9UP-1g
6-chloro-3-methyl-4H-thiochromen-4-one
214977-67-0 95%
1g
$1223.00 2025-02-10

Additional information on 6-chloro-3-methyl-4H-thiochromen-4-one

6-Chloro-3-methyl-4H-thiochromen-4-one (CAS No. 214977-67-0): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

6-Chloro-3-methyl-4H-thiochromen-4-one (CAS No. 214977-67-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thiochromenone class, which is characterized by a fused ring system consisting of a benzene ring and a thiophene ring, with a ketone group at the 4-position. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position further enhances its chemical diversity and biological potential.

The molecular formula of 6-chloro-3-methyl-4H-thiochromen-4-one is C10H8ClOS, and its molecular weight is approximately 215.7 g/mol. The compound exhibits excellent thermal stability and solubility in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. These properties make it an ideal candidate for various chemical reactions and biological assays.

In recent years, extensive research has been conducted to explore the biological activities of 6-chloro-3-methyl-4H-thiochromen-4-one. One of the most notable findings is its potent antioxidant activity. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a crucial role in disease progression.

Beyond its antioxidant properties, 6-chloro-3-methyl-4H-thiochromen-4-one has also demonstrated significant anti-inflammatory effects. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease.

The anti-cancer properties of 6-chloro-3-methyl-4H-thiochromen-4-one have also been extensively investigated. Research has shown that it can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway, which are frequently dysregulated in cancer cells.

In addition to its direct biological activities, 6-chloro-3-methyl-4H-thiochromen-4-one serves as an important building block for the synthesis of more complex molecules with enhanced biological properties. For example, researchers have used this compound as a starting material to develop novel derivatives with improved pharmacological profiles. These derivatives have shown promise in preclinical studies for their enhanced potency and selectivity against specific targets.

The structural versatility of 6-chloro-3-methyl-4H-thiochromen-4-one also makes it an attractive candidate for drug discovery efforts. Its ability to form stable complexes with metal ions has led to the development of metal-based drugs with unique therapeutic properties. For instance, coordination complexes of this compound with copper(II) ions have been shown to exhibit potent anti-cancer activity against multidrug-resistant cancer cells.

In conclusion, 6-chloro-3-methyl-4H-thiochromen-4-one (CAS No. 214977-67-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a valuable tool for both basic research and drug development. As ongoing research continues to uncover new aspects of its biological activities and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding of various diseases and developing new therapeutic strategies.

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